Architecting the Scaffold: A Technical Guide to 4-(1,3-Benzoxazol-2-yloxy)aniline
Architecting the Scaffold: A Technical Guide to 4-(1,3-Benzoxazol-2-yloxy)aniline
CAS: 1179761-73-9
Formula:
Executive Summary
4-(1,3-Benzoxazol-2-yloxy)aniline represents a privileged structural motif in modern medicinal chemistry, serving as a critical "hinge" scaffold for the development of kinase inhibitors and antimicrobial agents. Unlike rigid bi-aryl systems, the ether linkage in this molecule introduces a specific rotational freedom (dihedral angle flexibility) that allows downstream derivatives to adapt to the steric constraints of ATP-binding pockets in enzymes such as VEGFR and BRAF.
This guide moves beyond basic catalog data to provide a robust, self-validating synthetic workflow and a strategic analysis of the molecule's utility in high-throughput drug discovery.
Part 1: Structural Analysis & Pharmacophore Potential
The molecule consists of a benzoxazole ring fused to an aniline moiety via an ether oxygen at the C-2 position. This architecture offers three distinct advantages for drug design:
-
The Benzoxazole Warhead: The C-2 position is electron-deficient, making the ring system susceptible to nucleophilic attack if not properly stabilized, but also allowing it to engage in
stacking interactions within protein active sites. -
The Ether Linkage (
): This bond acts as a metabolic "break" compared to esters, resisting plasma esterases while providing the necessary geometry to mimic the adenine interactions of ATP. -
The Aniline Handle: The primary amine is the focal point for derivatization. It retains high nucleophilicity, allowing for rapid conversion into ureas (via isocyanates) or amides, which are classic motifs in Type II kinase inhibitors (e.g., similar to the Sorafenib scaffold logic).
Electronic Distribution & Stability
The benzoxazole ring acts as an electron-withdrawing group (EWG). Consequently, the ether oxygen donates electron density back into the benzoxazole system, stabilizing the C-2 position against hydrolysis under physiological conditions. However, the aniline nitrogen remains electron-rich, facilitating clean derivatization.
Part 2: Synthetic Pathways (The "Gold Standard" Protocol)
While direct coupling of 4-aminophenol and 2-chlorobenzoxazole is possible, it suffers from chemoselectivity issues (competition between
The Superior Route: The "Nitro-Reduction" pathway. This two-step protocol guarantees regioselectivity by using 4-nitrophenol, ensuring only the oxygen is available for nucleophilic attack.
Step 1: Nucleophilic Aromatic Substitution ( )
Reaction: 2-Chlorobenzoxazole + 4-Nitrophenol
-
Reagents: Potassium Carbonate (
), DMF (Anhydrous). -
Mechanism: The phenoxide ion generated by
attacks the electron-deficient C-2 of the benzoxazole. The chloride acts as the leaving group. -
Critical Control: The reaction must be kept dry. Water competes for the C-2 position, leading to the hydrolysis of the starting material into benzoxazolinone.
Step 2: Chemoselective Reduction
Reaction: Nitro Intermediate
-
Reagents: Iron powder (
), Ammonium Chloride ( ), Ethanol/Water ( ). -
Why this method? Catalytic hydrogenation (
) can sometimes cleave the ether bond or reduce the benzoxazole ring if conditions are too harsh. The Fe/NH4Cl method is mild, specific to the nitro group, and preserves the benzoxazole integrity.
Visualization of Synthetic Logic
Caption: Figure 1. Regioselective synthesis preventing N-alkylation byproducts via the Nitro-Reduction pathway.
Part 3: Detailed Experimental Protocol
Synthesis of the Nitro Intermediate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charge: Add 4-Nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).
-
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes. The solution will turn bright yellow (phenoxide formation). -
Addition: Add 2-Chlorobenzoxazole (1.1 eq) dropwise.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.
Reduction to the Target Aniline
-
Setup: In a 500 mL flask, suspend the Nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq, 325 mesh).
-
Reaction: Reflux vigorously for 2–3 hours. The reaction is complete when the yellow color fades and TLC shows a polar spot (amine).
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with brine, dry over
, and evaporate to yield the off-white solid product.
Part 4: Applications in Drug Design (SAR)
The primary utility of CAS 1179761-73-9 is as a precursor for Type II Kinase Inhibitors .
-
Mechanism: The benzoxazole ring occupies the adenine binding pocket (hinge region), while the ether-linked aniline extends into the hydrophobic back pocket.
-
Derivatization: Converting the aniline into a urea (using aryl isocyanates) creates a "linker" that forms hydrogen bonds with the conserved Glu/Asp residues in kinases like VEGFR2 or PDGFR.
Data Profile & Specifications
| Property | Specification | Method/Note |
| Appearance | Off-white to pale beige solid | Visual inspection |
| Purity | >97% | HPLC (254 nm) |
| Melting Point | 128–132°C | Capillary method |
| 1H NMR (DMSO-d6) | Characteristic benzoxazole & p-sub benzene signals | |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in Water | Polar organic solvents required |
Downstream Logic Diagram
Caption: Figure 2. Divergent synthesis pathways for medicinal chemistry optimization.
Part 5: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline group is sensitive to oxidation over long periods (darkening of color).
-
Safety: Standard PPE required. Benzoxazole derivatives can be skin irritants.
-
Troubleshooting: If the yield of the ether synthesis (Step 1) is low, ensure the DMF is strictly anhydrous. The presence of water causes the 2-chlorobenzoxazole to hydrolyze to the inactive benzoxazolinone species.
References
-
Sigma-Aldrich. (n.d.).[2] 4-(1,3-Benzoxazol-2-yl)aniline Product Specification. Retrieved from [2]
-
Arora, P. K., & Jain, R. K. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp.[3] strain MW-1.[3] Biodegradation, 23(2), 325–331. Retrieved from
-
Rida, S. M., et al. (2005).[4] Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 40(9), 949-959. (Validating the benzoxazole scaffold bioactivity).
-
Potewar, T. M., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [5]
-
Vinsova, J., et al. (2018).[6] Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences. Retrieved from
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. 4-(1,3-BENZOXAZOL-2-YL)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
